



# Application Notes: Ethylene Glycol Dimethacrylate (EGDMA) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Ethylene glycol dimethacrylate |           |
| Cat. No.:            | B3422486                       | Get Quote |

#### Introduction

Ethylene glycol dimethacrylate (EGDMA) is a diester that serves as a crucial cross-linking agent in the synthesis of polymers.[1] Due to its ability to form stable, three-dimensional networks, EGDMA is extensively utilized in the development of drug delivery systems (DDS).[2] By polymerizing with functional monomers, EGDMA helps create matrices such as hydrogels and microparticles with tunable properties. The concentration of EGDMA directly influences the cross-linking density, which in turn controls critical parameters of the DDS, including swelling behavior, porosity, mechanical stability, drug loading capacity, and the ultimate release kinetics of the therapeutic agent.[3][4]

Role and Properties of EGDMA in Drug Delivery Matrices

EGDMA's primary function is to provide structural integrity to the polymer matrix. The degree of cross-linking, determined by the EGDMA concentration, is inversely proportional to the mesh size of the polymer network.

Swelling and Porosity: A higher concentration of EGDMA results in a denser polymer network
with smaller pores. This increased cross-linking density reduces the material's ability to
absorb water, leading to lower swelling ratios and decreased porosity.[3][4] Conversely, a
lower EGDMA concentration creates a looser network that can swell more, facilitating faster
drug release.[5]

## Methodological & Application





- Drug Release Kinetics: The release of a drug from an EGDMA-crosslinked matrix is
  predominantly controlled by diffusion through the polymer network. Tightly cross-linked
  systems (high EGDMA) retard drug diffusion, leading to a slower, more sustained release
  profile.[4] This makes EGDMA ideal for formulating controlled and prolonged-release dosage
  forms.[6] The release mechanism can often be described by non-Fickian diffusion, indicating
  that both drug diffusion and polymer chain relaxation govern the release process.[7]
- Mechanical Stability: The mechanical strength and stability of the drug carrier are enhanced by increasing the EGDMA content.[8] This is particularly important for applications where the DDS must maintain its structural integrity over a prolonged period.
- Biocompatibility: While the cross-linked polymer matrix is generally considered biocompatible, concerns exist regarding the potential toxicity of unreacted, residual EGDMA monomer.[2] Studies have shown that free EGDMA monomer can induce the production of reactive oxygen species (ROS), leading to cytotoxicity and genotoxicity in human cells.[9] Therefore, minimizing the amount of residual monomer during synthesis and purification is a critical safety consideration.

Key Applications of EGDMA-Based Systems

EGDMA is a versatile cross-linker used in various types of drug delivery platforms:

- Hydrogels: EGDMA is commonly used to synthesize hydrogels for the controlled release of a
  wide range of drugs. These hydrogels can be designed to be pH-sensitive, where changes in
  pH trigger swelling or deswelling, thus modulating drug release.[3][10] For instance,
  hydrogels containing acrylic acid will swell and release drugs more rapidly at higher pH
  values (e.g., in the intestine) due to the deprotonation of carboxylic acid groups.[3][4]
- Microparticles and Nanoparticles: EGDMA is employed in the fabrication of micro- and
  nanoparticles through methods like precipitation polymerization.[6][11] These particles can
  encapsulate drugs for targeted or prolonged delivery. The particle size can be influenced by
  the presence of a template molecule during polymerization.[6]
- Molecularly Imprinted Polymers (MIPs): In MIPs, EGDMA is used to create a rigid polymer network around a template molecule (the drug). After the template is removed, specific recognition cavities are left behind, allowing for highly selective drug rebinding and release.



[6][8] This "molecular memory" makes MIPs promising for targeted drug delivery applications.[8]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on EGDMA-based drug delivery systems.

Table 1: Physicochemical Properties of EGDMA-Based Formulations

| Formulation<br>Type  | Monomer(s)           | EGDMA<br>Concentrati<br>on | Key<br>Physicoche<br>mical<br>Property | Value            | Reference(s |
|----------------------|----------------------|----------------------------|----------------------------------------|------------------|-------------|
| Hydrogel             | НЕМА                 | 0.7% (H1)                  | Equilibrium Water Content (EWC)        | 292.4 ± 3.7<br>% | [5]         |
| Hydrogel             | НЕМА                 | 1.0% (H2)                  | Equilibrium Water Content (EWC)        | 233.4 ± 5.0 %    | [5]         |
| Hydrogel             | НЕМА                 | 1.2% (H3)                  | Equilibrium Water Content (EWC)        | 201.2 ± 3.0 %    | [5]         |
| Hydrogel             | Acrylic Acid,<br>PVA | Increased                  | Porosity                               | Decreased        | [4]         |
| Microparticles (MIP) | MAA, HEMA            | 77.6 mol%                  | Particle Size                          | 300 - 600 nm     | [6]         |

| Microparticles (NIP) | MAA, HEMA | 81.7 mol% | Particle Size | 0.7 - 1.3  $\mu$ m |[6] |

Table 2: Drug Loading and Release Characteristics from EGDMA-Based Systems



| System<br>Type              | Drug           | Key<br>Parameter                    | Condition                   | Result            | Reference(s |
|-----------------------------|----------------|-------------------------------------|-----------------------------|-------------------|-------------|
| PEG-DA<br>Hydrogel          | Ketoprofen     | Cumulative<br>Release               | pH 7.4, after<br>~20 mins   | ~100%             | [10]        |
| PEG-DA<br>Hydrogel          | Ketoprofen     | Cumulative<br>Release               | pH 4.5, after<br>20 mins    | ~78%              | [10]        |
| PEG-DA<br>Hydrogel          | Ketoprofen     | Cumulative<br>Release               | pH 1.2, after<br>20 mins    | ~54%              | [10]        |
| MIP<br>Microparticles       | 5-Fluorouracil | Cumulative<br>Release<br>(MIPTRIM)  | pH 7.4, after<br>250 h      | ~60%              | [6]         |
| MIP<br>Microparticles       | 5-Fluorouracil | Cumulative<br>Release<br>(MIPEGDMA) | pH 7.4, after<br>250 h      | ~25%              | [6]         |
| PLA-<br>PPEGMA<br>Particles | Rutin          | Encapsulatio<br>n Efficiency        | 100 μl/min<br>dropping rate | 65.32 ±<br>11.69% | [12]        |

| PLA-PPEGMA Particles | Rutin | Drug Loading Capacity | 100  $\mu$ l/min dropping rate | 3.27  $\pm$  0.58% |[12] |

# Experimental Protocols & Visualizations Protocol 1: Synthesis of a p(HEMA)-EGDMA Hydrogel via Free Radical Polymerization

This protocol is adapted from the synthesis of p(HEMA-co-EGDMA) hydrogels for antibiotic delivery.[5]

#### Materials:

- 2-hydroxyethyl methacrylate (HEMA), monomer
- Ethylene glycol dimethacrylate (EGDMA), cross-linker



- Ammonium persulfate (APS), initiator
- N,N,N',N'-tetramethylethylenediamine (TEMED), catalyst/accelerator
- · Deionized water
- Nitrogen gas

#### Equipment:

- · Glass reaction vessel
- · Magnetic stirrer
- Screw-capped glass tubes (for polymerization)
- · Nitrogen inlet

- Prepare an aqueous solution of HEMA containing the desired amount of EGDMA (e.g., concentrations as listed in Table 1).
- Transfer the pre-polymerization solution to a reaction vessel and stir under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen.
- Add the catalyst, TEMED (e.g., 20 μL), and the initiator, APS (e.g., 10 mg), to the solution.
- Continue stirring vigorously under the nitrogen atmosphere for an additional 10 minutes to ensure a homogenous mixture.
- Transfer the final solution into screw-capped glass tubes.
- Seal the tubes immediately and allow the polymerization to proceed at room temperature until a solid hydrogel is formed.
- Once polymerized, remove the hydrogel from the tubes and wash thoroughly with deionized water to remove any unreacted monomers and initiator.





Diagram 1: Workflow for p(HEMA)-EGDMA Hydrogel Synthesis.

Caption: Workflow for p(HEMA)-EGDMA Hydrogel Synthesis.



# Protocol 2: Synthesis of 5-FU Imprinted Microparticles via Precipitation Polymerization

This protocol is based on the synthesis of 5-fluorouracil (5-FU)-imprinted microparticles.[6]

#### Materials:

- 5-fluorouracil (5-FU), template drug
- Methacrylic acid (MAA), functional monomer
- 2-hydroxyethyl methacrylate (HEMA), hydrophilic monomer
- Ethylene glycol dimethacrylate (EGDMA), cross-linker
- 2,2'-Azobis(2,4-dimethyl valeronitrile), initiator
- · Acetonitrile, porogen/solvent

#### Equipment:

- · Round-bottom flask
- Magnetic stirrer and hot plate
- Condenser
- Nitrogen inlet
- Centrifuge

- Dissolve the template (5-FU) and the functional monomer (MAA) in acetonitrile in a round-bottom flask. Stir for a period to allow pre-assembly of the template-monomer complex.
- Add the hydrophilic monomer (HEMA), the cross-linker (EGDMA), and the initiator to the solution.

## Methodological & Application





- Deoxygenate the mixture by purging with nitrogen gas for 20-30 minutes.
- Heat the flask to the polymerization temperature (e.g., 60-70°C) under a nitrogen atmosphere and maintain stirring.
- Allow the polymerization to proceed for the specified time (e.g., 24 hours). The solution will become turbid as particles precipitate.
- After polymerization, cool the mixture and collect the microparticles by centrifugation.
- Wash the particles repeatedly with a solvent mixture (e.g., methanol/acetic acid) to remove the 5-FU template, followed by washing with methanol to remove the acid.
- Dry the resulting microparticles under a vacuum.





Diagram 2: Workflow for Molecularly Imprinted Microparticle Synthesis.

Caption: Workflow for Molecularly Imprinted Microparticle Synthesis.



# Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This is a generalized protocol for quantifying the amount of drug loaded into a polymer matrix. [12][13]

#### Materials:

- Drug-loaded polymer (hydrogel, particles, etc.)
- Appropriate solvent to dissolve the drug
- Phosphate-buffered saline (PBS) or other suitable buffer

#### Equipment:

- UV-Vis Spectrophotometer or HPLC
- Centrifuge (for particles)
- Volumetric flasks
- Analytical balance

- Indirect Method (preferred):
  - During the loading process, collect all supernatant and washing solutions.
  - Combine these solutions and measure the total volume.
  - Determine the concentration of the free, unloaded drug in the combined solution using a pre-established calibration curve (UV-Vis or HPLC).
  - Calculate the total amount of unloaded drug.



 Subtract the amount of unloaded drug from the initial amount of drug used to find the amount of loaded drug.

#### · Direct Method:

- Take a precisely weighed amount of the dried, drug-loaded polymer.
- Extract the drug completely from the polymer by dissolving the polymer in a suitable solvent or by prolonged incubation in a large volume of buffer until all drug is released.
- Measure the concentration of the extracted drug using UV-Vis or HPLC.
- Calculate the total amount of drug in the weighed sample.

#### Calculations:

- Drug Loading Capacity (LC %):
  - LC (%) = (Weight of drug in polymer / Total weight of drug-loaded polymer) x 100
- Encapsulation Efficiency (EE %):
  - EE (%) = (Weight of drug in polymer / Initial weight of drug used) x 100[13]





Diagram 3: Workflow for Drug Loading & Efficiency Calculation.

Caption: Workflow for Drug Loading & Efficiency Calculation.

### **Protocol 4: In Vitro Drug Release Study**



This protocol describes a standard method for assessing the release of a drug from a delivery system over time.[3][5][10]

#### Materials:

- Drug-loaded polymer system
- Release media: Buffer solutions at different pH values (e.g., pH 1.2 for stomach, pH 7.4 for intestine)
- Sample collection vials

#### Equipment:

- Shaking water bath or incubator set to 37°C
- UV-Vis Spectrophotometer or HPLC
- Membrane filters (e.g., 0.45 μm)

- Place a known amount of the drug-loaded polymer into a vessel (e.g., vial, beaker) containing a specific volume of pre-warmed (37°C) release medium.
- Place the vessel in a shaking water bath at 37°C to simulate body temperature and provide gentle agitation.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot of the release medium.
- Immediately after withdrawing the sample, replenish the release medium with an equal volume of fresh, pre-warmed buffer to maintain a constant volume (sink conditions).
- Filter the collected aliquot to remove any suspended particles.
- Analyze the concentration of the released drug in the filtered aliquot using UV-Vis spectrophotometry or HPLC.



- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
- Plot the cumulative drug release (%) versus time to obtain the release profile.



Diagram 4: Workflow for In Vitro Drug Release Assay.



Caption: Workflow for In Vitro Drug Release Assay.

# **Cellular Impact of Residual EGDMA Monomer**

Unpolymerized EGDMA monomer can leach from a drug delivery system and exert cytotoxic effects. The primary mechanism involves the induction of oxidative stress.[9]



Diagram 5: Cellular Impact of Residual EGDMA Monomer.

Click to download full resolution via product page

Caption: Cellular Impact of Residual EGDMA Monomer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ethylene glycol dimethacrylate Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. EGDMA- and TRIM-Based Microparticles Imprinted with 5-Fluorouracil for Prolonged Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. dpublication.com [dpublication.com]
- 13. Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ethylene Glycol Dimethacrylate (EGDMA) in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422486#using-egdma-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com